1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine
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Overview
Description
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen heteroatoms in its structure imparts unique chemical properties that can be exploited for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-pyridinecarboxaldehyde and hydroxylamine can yield the isoxazole ring, which can then be further functionalized to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine
- 1-(3-Isopropylisoxazol-5-yl)methanamine
- 1-(3-Propylisoxazol-5-yl)methanamine
Uniqueness: 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBIZDUNOAXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475408 |
Source
|
Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-43-5 |
Source
|
Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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